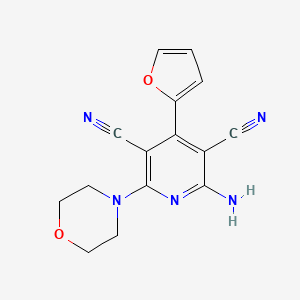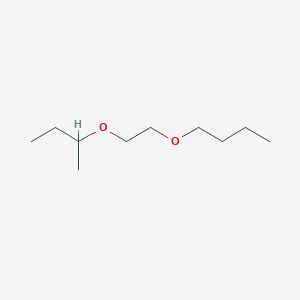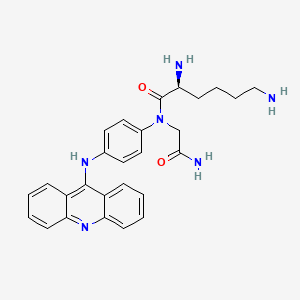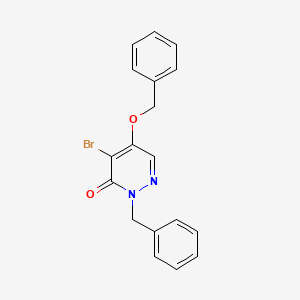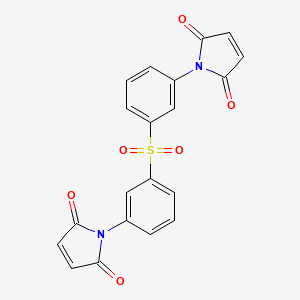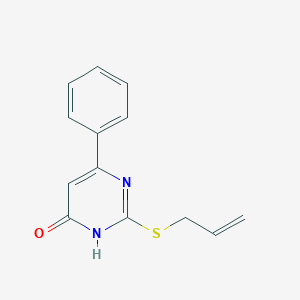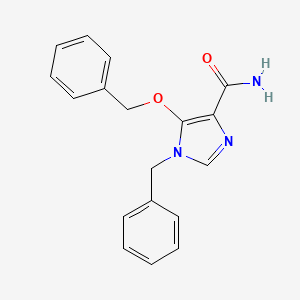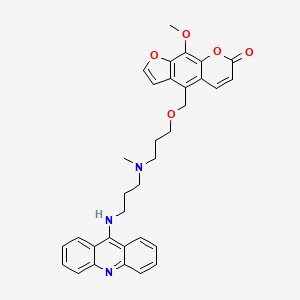
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-((3-(9-acridinylamino)propyl)methylamino)propoxy)methyl)-9-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-((3-(9-acridinylamino)propyl)methylamino)propoxy)methyl)-9-methoxy- is a complex organic compound with a unique structure that combines elements of furobenzopyran and acridine
Métodos De Preparación
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-((3-(9-acridinylamino)propyl)methylamino)propoxy)methyl)-9-methoxy- involves multiple steps, typically starting with the preparation of the furobenzopyran core. This is followed by the introduction of the acridine moiety through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-((3-(9-acridinylamino)propyl)methylamino)propoxy)methyl)-9-methoxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to bind to DNA and interfere with cellular processes, making it a candidate for anticancer research.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets such as DNA and proteins. The acridine moiety allows it to intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property is particularly useful in anticancer research, where the compound can inhibit the proliferation of cancer cells. Additionally, the compound can bind to enzymes and alter their activity, providing insights into enzyme function and regulation.
Comparación Con Compuestos Similares
Compared to other similar compounds, 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-((3-(9-acridinylamino)propyl)methylamino)propoxy)methyl)-9-methoxy- stands out due to its unique combination of furobenzopyran and acridine structures. Similar compounds include:
7H-Furo(3,2-g)(1)benzopyran-7-one derivatives: These compounds share the furobenzopyran core but lack the acridine moiety, resulting in different chemical and biological properties.
Acridine derivatives: These compounds contain the acridine structure but do not have the furobenzopyran core, leading to variations in their interactions with biological targets.
The uniqueness of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-((3-(9-acridinylamino)propyl)methylamino)propoxy)methyl)-9-methoxy- lies in its ability to combine the properties of both furobenzopyran and acridine, making it a versatile compound for various scientific applications.
Propiedades
Número CAS |
86863-18-5 |
|---|---|
Fórmula molecular |
C33H33N3O5 |
Peso molecular |
551.6 g/mol |
Nombre IUPAC |
4-[3-[3-(acridin-9-ylamino)propyl-methylamino]propoxymethyl]-9-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C33H33N3O5/c1-36(17-7-16-34-30-24-9-3-5-11-27(24)35-28-12-6-4-10-25(28)30)18-8-19-39-21-26-22-13-14-29(37)41-32(22)33(38-2)31-23(26)15-20-40-31/h3-6,9-15,20H,7-8,16-19,21H2,1-2H3,(H,34,35) |
Clave InChI |
UIPWZEMTWKAWQH-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCNC1=C2C=CC=CC2=NC3=CC=CC=C31)CCCOCC4=C5C=CC(=O)OC5=C(C6=C4C=CO6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


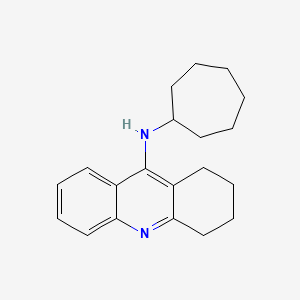
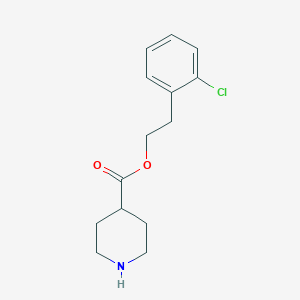
![o-Ethyl o-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl] hydrogen phosphorothioate](/img/structure/B15215138.png)
![4-Oxazolecarboxylic acid, 5-(1H-indol-3-yl)-2-[(3S)-3-methylpentyl]-](/img/structure/B15215166.png)
